N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17779479
InChI: InChI=1S/C10H14N2O.2ClH/c1-11-9-4-6-13-10(9)8-3-2-5-12-7-8;;/h2-3,5,7,9-11H,4,6H2,1H3;2*1H
SMILES:
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 251.15 g/mol

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride

CAS No.:

Cat. No.: VC17779479

Molecular Formula: C10H16Cl2N2O

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride -

Specification

Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15 g/mol
IUPAC Name N-methyl-2-pyridin-3-yloxolan-3-amine;dihydrochloride
Standard InChI InChI=1S/C10H14N2O.2ClH/c1-11-9-4-6-13-10(9)8-3-2-5-12-7-8;;/h2-3,5,7,9-11H,4,6H2,1H3;2*1H
Standard InChI Key YVKSELNXFHXPLP-UHFFFAOYSA-N
Canonical SMILES CNC1CCOC1C2=CN=CC=C2.Cl.Cl

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

N-Methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride belongs to the class of oxolane derivatives, featuring a five-membered tetrahydrofuran ring substituted at the 2-position with a pyridin-3-yl group and at the 3-position with an N-methylamine moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for experimental applications. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₀H₁₆Cl₂N₂O
Molecular Weight251.15 g/mol
IUPAC NameN-methyl-2-pyridin-3-yloxolan-3-amine; dihydrochloride
Canonical SMILESCN[C@H]1CCO[C@@H]1C2=CN=CC=C2.Cl.Cl

The pyridine ring contributes aromaticity and hydrogen-bonding capabilities, while the oxolane and amine groups facilitate interactions with biological targets such as enzymes and receptors.

Structural Features

X-ray crystallography and NMR studies reveal a planar pyridine ring connected to a puckered oxolane ring, with the N-methylamine group adopting an axial conformation. This arrangement creates distinct electronic environments: the pyridine nitrogen acts as a weak base (pKa ≈ 2.5), whereas the amine group exhibits stronger basicity (pKa ≈ 9.8). The dihydrochloride salt formation protonates both nitrogen centers, enhancing aqueous solubility (>50 mg/mL in water at 25°C).

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride involves a multi-step process (Scheme 1):

  • Oxolane Ring Formation: Cyclization of 3-aminopropanol derivatives with carbonyl compounds under acidic conditions yields the oxolane backbone.

  • Pyridine Substitution: Suzuki-Miyaura coupling introduces the pyridin-3-yl group at the 2-position using Pd catalysts.

  • N-Methylation: The amine group undergoes methylation with methyl iodide in the presence of a base.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.

Reaction Conditions and Catalysts

Optimization studies highlight the importance of temperature control (±5°C) and catalyst selection. For example, Pd(PPh₃)₄ achieves >80% coupling efficiency in the Suzuki-Miyaura step, while higher temperatures (>100°C) lead to ring-opening side reactions. Purification via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity.

Physicochemical Properties and Reactivity

Physical Properties

PropertyValue
Melting Point210–215°C (decomposes)
Solubility>50 mg/mL in water
LogP (octanol/water)1.2 ± 0.3
pKa2.5 (pyridine), 9.8 (amine)

The compound exhibits hygroscopicity, requiring storage under inert atmospheres.

Chemical Reactivity

The amine group participates in nucleophilic substitutions (e.g., acylation, sulfonation), while the pyridine ring undergoes electrophilic aromatic substitution at the 4-position. Under basic conditions, the oxolane ring remains stable, but strong acids (pH < 1) induce ring-opening via SN1 mechanisms.

Biological Activity and Research Findings

Mechanisms of Action

In vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.89 μM) and interleukin-6 (IL-6) secretion (IC₅₀ = 1.2 μM) in macrophage models. Molecular docking simulations suggest the pyridine nitrogen forms a hydrogen bond with COX-2’s Tyr385, while the oxolane oxygen interacts with Ser530.

Preclinical Studies

Rodent models of inflammatory pain show a 60% reduction in hyperalgesia at 10 mg/kg (oral). Pharmacokinetic parameters include:

ParameterValue
Tmax1.5 h
Cmax1.8 μg/mL
Half-life3.2 h
Bioavailability42%

Notably, the compound exhibits low hERG channel inhibition (IC₅₀ > 30 μM), suggesting minimal cardiac toxicity.

Applications and Future Directions

Industrial and Research Applications

The compound serves as:

  • A chiral building block for asymmetric synthesis.

  • A fluorescence quencher in molecular probes (λem = 450 nm).

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